REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][CH:3]=1.C([Li])CCC.[F:20][C:21]([F:28])([F:27])[C:22](OCC)=[O:23]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])=[C:6]([C:22](=[O:23])[C:21]([F:28])([F:27])[F:20])[CH:7]=1
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
45.2 mmol
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
6.1 g
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Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred for 30 minutes at −40° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added under nitrogen atmosphere
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Type
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TEMPERATURE
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Details
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to warm to 0° C. where upon the yellow homogenous mixture
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Type
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STIRRING
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Details
|
After 30 minutes of stirring at 0° C.
|
Duration
|
30 min
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Type
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TEMPERATURE
|
Details
|
the reaction was cooled to 40° C
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Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (100 ml) and saturated aqueous ammonium chloride solution (80 ml)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (3×75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic extracts were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |